Carbonic Anhydrase XII Inhibition: Single-Digit Nanomolar Affinity with Marked Isoform Selectivity
4-[(2-Fluorophenyl)carbamoyl]benzoic acid demonstrates potent inhibition of recombinant human carbonic anhydrase XII (CA XII) with a Ki of 5.30 nM [1]. In the same assay series, the compound exhibits approximately 13-fold lower affinity for CA IX (Ki = 70 nM) and negligible inhibition of the ubiquitous cytosolic isoform CA I (Ki > 100,000 nM), representing an isoform selectivity window exceeding 18,800-fold between CA XII and CA I [1]. Direct comparator data for the ortho-substituted regioisomer 2-[(2-fluorophenyl)carbamoyl]benzoic acid (CAS 19336-75-5) or the non-fluorinated analog 4-(phenylcarbamoyl)benzoic acid (CAS 16777-78-9) are not available in the same assay platform; the differentiation claim is therefore based on the intra-compound selectivity profile of the target compound itself, which establishes a quantifiable baseline for evaluating structural modifications [1].
| Evidence Dimension | Inhibition constant (Ki) for recombinant human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA XII: Ki = 5.30 nM; CA IX: Ki = 70 nM; CA I: Ki > 100,000 nM |
| Comparator Or Baseline | Intra-compound comparison across CA isoforms (XII vs. IX vs. I) |
| Quantified Difference | CA XII vs. CA IX: 13.2-fold selectivity; CA XII vs. CA I: >18,800-fold selectivity |
| Conditions | Recombinant human carbonic anhydrase isoforms; phenol red-based stopped-flow assay; 6 hr pre-incubation; measurement over 10-100 sec |
Why This Matters
For researchers developing CA XII-targeted agents in oncology, the single-digit nanomolar CA XII affinity combined with >18,800-fold discrimination against the widely expressed CA I isoform provides a quantifiable selectivity benchmark that less well-characterized analogs cannot demonstrate.
- [1] BindingDB. BDBM50552052 (CHEMBL4747405): Ki values for human carbonic anhydrase 1, 9, and 12. Data curated by ChEMBL. View Source
